![molecular formula C17H30O2 B092827 (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol CAS No. 18671-36-8](/img/structure/B92827.png)
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
亚铁血红素是一种由亚铁和卟啉组成的复杂化合物。 它是脂肪酸与大鼠肝脏脂肪酸结合蛋白结合的等位抑制剂 。这种化合物在各种生物过程中起着至关重要的作用,包括氧气运输和电子传递。
准备方法
合成路线和反应条件: 亚铁血红素通常由动物组织通过合成或提取来合成。 常见方法包括合成卟啉前体化合物,然后使用各种还原剂(如亚硫酸盐或镁和铁粉的还原)来合成亚铁血红素 .
工业生产方法: 在工业环境中,亚铁血红素是通过从动物组织(尤其是红细胞)中提取而产生的。 提取过程包括从蛋白质成分中分离血红素,然后进行纯化和结晶,以获得纯形式的亚铁血红素 .
化学反应分析
反应类型: 亚铁血红素会发生各种化学反应,包括氧化、还原和取代。这些反应对其生物功能和应用至关重要。
常用试剂和条件:
氧化: 亚铁血红素可以被氧化成高铁血红素,参与各种酶促反应。
还原: 高铁血红素还原回亚铁血红素对于维持其生物活性至关重要。
科学研究应用
亚铁血红素具有广泛的科学研究应用:
化学: 由于其能够进行氧化还原反应,它被用作各种化学反应的催化剂。
生物学: 亚铁血红素是血红蛋白和肌红蛋白的关键成分,在氧气运输和储存中发挥着至关重要的作用。
作用机制
亚铁血红素通过其与蛋白质结合并参与氧化还原反应的能力发挥作用。它在各种酶中充当辅基,促进电子传递和催化。 亚铁血红素的分子靶点包括细胞色素、过氧化氢酶和过氧化物酶,这些酶参与重要的生物途径 .
相似化合物的比较
亚铁血红素因其独特的结构和功能而与其他类似化合物不同。类似的化合物包括:
高铁血红素: 亚铁血红素的氧化形式,参与不同的酶促反应。
血红素 C: 另一种血红素化合物,具有不同的侧链结构,参与细胞色素中的电子传递。
血红素 A: 存在于细胞色素 c 氧化酶中,在细胞呼吸中发挥作用 .
亚铁血红素的独特之处在于其特定的结合特性及其在各种生物过程中的作用,使其成为科学研究和工业应用中的通用化合物。
属性
CAS 编号 |
18671-36-8 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
(6R,6aS,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol |
InChI |
InChI=1S/C17H30O2/c1-15(2)8-6-9-16(3)13-7-5-10-19-17(13,4)11-12(18)14(15)16/h12-14,18H,5-11H2,1-4H3/t12-,13-,14+,16-,17?/m1/s1 |
InChI 键 |
PJZDQIGNLCWGIY-ICLMQEEASA-N |
SMILES |
CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C |
手性 SMILES |
C[C@]12CCCC([C@@H]1[C@@H](CC3([C@@H]2CCCO3)C)O)(C)C |
规范 SMILES |
CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C |
同义词 |
(8ξ)-8,13-Epoxy-14,15,16-trinorlabdan-6β-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


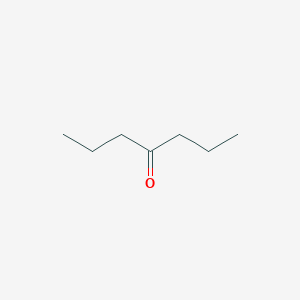
![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)
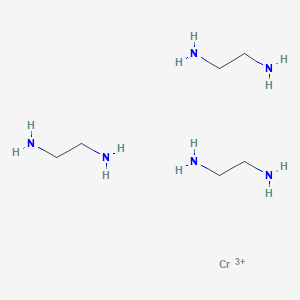
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)

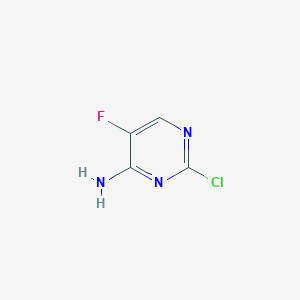
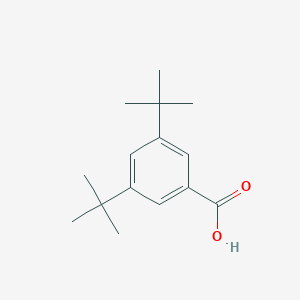
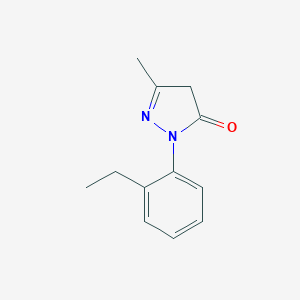

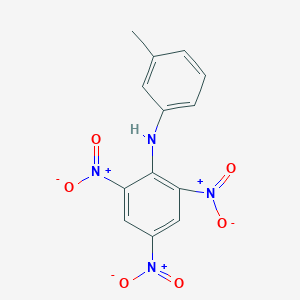
![TRIS[2-MERCAPTOETHYL] ORTHOBORATE](/img/structure/B92762.png)

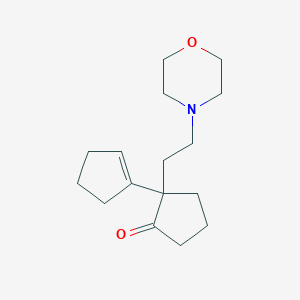
![1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-](/img/structure/B92768.png)
